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Compound of Interest

Compound Name: 10074-G5

Cat. No.: B1663895 Get Quote

Welcome to the technical support center for the c-Myc inhibitor, 10074-G5. This resource

provides researchers, scientists, and drug development professionals with troubleshooting

guides and frequently asked questions (FAQs) to address potential issues during

experimentation. All quantitative data is summarized for clarity, and detailed experimental

protocols for key assays are provided.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 10074-G5?

A1: 10074-G5 is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by

binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, thereby

preventing its heterodimerization with its obligate partner, Max.[1][2] This disruption of the c-

Myc/Max complex inhibits the transcriptional activity of c-Myc, which is crucial for cell cycle

progression, proliferation, and metabolism.[1]

Q2: What are the known on-target binding affinities and cellular potencies of 10074-G5?

A2: The binding affinity and inhibitory concentrations of 10074-G5 have been characterized in

various assays. A summary of these values is presented in the table below.

Q3: Does 10074-G5 have any known off-target effects?

A3: While a comprehensive off-target profile from a broad kinase or proteomics screen is not

readily available in the public domain, some off-target activities and context-specific effects

have been reported. Notably, 10074-G5 has been shown to interact with N-Myc, a close
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homolog of c-Myc, albeit with a lower affinity.[3] Additionally, it has been observed to induce the

expansion of hematopoietic stem and progenitor cells and upregulate the homology-directed

repair (HDR) modulator Rad51.[4] It also limits the proliferation of bone marrow-derived

mesenchymal stem cells but does not affect the proliferation kinetics of endothelial cells,

fibroblasts, or adipose-derived mesenchymal stem cells.[4]

Q4: What is the difference in the binding site of 10074-G5 compared to another common c-Myc

inhibitor, 10058-F4?

A4: 10074-G5 and 10058-F4 both inhibit c-Myc/Max dimerization but bind to distinct sites on

the c-Myc protein. 10074-G5 binds to residues 363-381 of c-Myc, which is at the junction of the

basic domain and helix 1.[5][6] In contrast, 10058-F4 binds to residues 402-412, located at the

junction of helix 2 and the ZIP domain.[5][6] This difference in binding sites may contribute to

potentially different off-target effect profiles.

Q5: What is the reported in vivo efficacy of 10074-G5?

A5: In vivo studies in mice with Daudi xenografts showed that 10074-G5 had no significant

effect on tumor growth when administered intravenously.[2][7] This lack of efficacy is likely due

to its rapid metabolism, resulting in insufficient tumor concentrations to inhibit c-Myc/Max

dimerization effectively.[2][7] The plasma half-life in mice is approximately 37 minutes.[7][8]
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Observed Issue Potential Cause Recommended Action

Unexpected Cell Proliferation

or Differentiation

The observed effect may be an

off-target activity of 10074-G5.

For instance, it is known to

induce hematopoietic stem cell

expansion.[4]

- Confirm the effect is dose-

dependent. - Investigate

downstream markers of

pathways known to be affected

by 10074-G5 off-targets (e.g.,

Rad51 expression). - Consider

using a structurally different c-

Myc inhibitor, such as 10058-

F4, as a control to see if the

phenotype is specific to 10074-

G5.

High Levels of Apoptosis in

Cell Lines Not Overexpressing

c-Myc

This could indicate a c-Myc-

independent cytotoxic effect.

- Perform a dose-response

curve to determine the IC50 in

your specific cell line. - Analyze

markers of common apoptotic

pathways to understand the

mechanism. - Test the

compound in a c-Myc knockout

or knockdown version of your

cell line, if available.

Inconsistent Results in c-

Myc/Max Dimerization Assay

The timing of the assay and

the concentration of 10074-G5

are critical. Inhibition of

dimerization can be transient.

- Optimize the incubation time

with 10074-G5. Reports show

significant inhibition at 4 hours,

which is maintained through 24

hours in Daudi cells.[1] -

Ensure the concentration of

10074-G5 is sufficient. Cellular

IC50 values are in the mid-

micromolar range.

Lack of In Vivo Efficacy

Despite In Vitro Potency

10074-G5 is known to have

poor pharmacokinetic

properties, including rapid

metabolism.[2][7]

- If in vivo experiments are

necessary, consider using a

more metabolically stable

analog if available. - For

mechanistic studies, in vitro
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and ex vivo models are more

appropriate for this compound.

Quantitative Data Summary
Table 1: On-Target Binding Affinities and IC50 Values of 10074-G5

Parameter Value Assay/Cell Line Reference

Kd (c-Myc) 2.8 µM Cell-free assay [1]

Kd (N-Myc) 19.2 µM Cell-free assay [3]

IC50 (c-Myc/Max

dimerization)
146 µM Cell-free assay [8]

IC50 (Cell Viability) 15.6 µM
Daudi Burkitt's

lymphoma
[8]

IC50 (Cell Viability) 13.5 µM
HL-60 promyelocytic

leukemia
[8][9]

IC50 (Cell Viability) 22.5 µM
Kelly neuroblastoma

(N-Myc amplified)
[3]

Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures used to assess the cytotoxicity of 10074-
G5.

Materials:

Cells of interest (e.g., Daudi, HL-60)

Complete culture medium

10074-G5 stock solution (in DMSO)
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96-well microtiter plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

Prepare serial dilutions of 10074-G5 in complete culture medium from the DMSO stock. The

final DMSO concentration should be kept constant across all wells and should not exceed

0.5%.

Remove the old medium from the wells and add 100 µL of the 10074-G5 dilutions or vehicle

control (medium with DMSO).

Incubate the plate for the desired treatment period (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple

precipitate is visible.

Carefully remove the medium containing MTT.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max
Interaction
This protocol is a general guideline for assessing the effect of 10074-G5 on the c-Myc/Max

interaction.

Materials:
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Cells expressing c-Myc and Max (e.g., Daudi)

10074-G5

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Antibody against c-Myc or Max for immunoprecipitation

Protein A/G magnetic or agarose beads

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., Laemmli sample buffer)

Antibodies for Western blotting (anti-c-Myc and anti-Max)

Procedure:

Treat cells with 10074-G5 or vehicle control for the desired time (e.g., 4 or 24 hours).

Harvest and wash the cells with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with

gentle rotation.

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

Wash the beads several times with wash buffer.

Elute the protein complexes from the beads by boiling in elution buffer.

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

both c-Myc and Max.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: 10074-G5]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663895#off-
target-effects-of-10074-g5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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